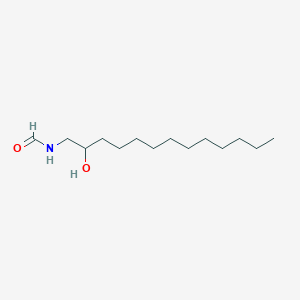![molecular formula C22H30O2 B15076896 5,5'-[Ethane-1,2-diylbis(oxy)]bis(3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene) CAS No. 4255-22-5](/img/structure/B15076896.png)
5,5'-[Ethane-1,2-diylbis(oxy)]bis(3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-[Ethane-1,2-diylbis(oxy)]bis(3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene) is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of two hexahydro-1h-4,7-methanoindene units connected by an ethane-1,2-diylbis(oxy) linker.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-[Ethane-1,2-diylbis(oxy)]bis(3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene) typically involves the reaction of hexahydro-1h-4,7-methanoindene derivatives with ethane-1,2-diylbis(oxy) compounds under controlled conditions. The reaction is often carried out under hydrothermal conditions, which involve heating the reactants in a sealed vessel at high temperatures and pressures .
Industrial Production Methods
The use of high-pressure reactors and precise temperature control is essential to ensure the purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5,5’-[Ethane-1,2-diylbis(oxy)]bis(3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxygenated derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
5,5’-[Ethane-1,2-diylbis(oxy)]bis(3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene) has several scientific research applications:
Materials Science: The compound is studied for its potential use in the development of new materials with unique structural properties.
Coordination Chemistry: It is used in the synthesis of coordination polymers and metal-organic frameworks, which have applications in catalysis, gas storage, and separation technologies.
Biological Studies: The compound’s structural properties make it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.
Mecanismo De Acción
The mechanism of action of 5,5’-[Ethane-1,2-diylbis(oxy)]bis(3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene) involves its ability to form stable complexes with metal ions. The ethane-1,2-diylbis(oxy) linker provides flexibility, allowing the compound to adopt various conformations and interact with different molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
5,5’-[Ethane-1,2-diylbis(oxy)]diisophthalic acid: This compound has a similar ethane-1,2-diylbis(oxy) linker but features isophthalic acid units instead of hexahydro-1h-4,7-methanoindene.
1,2-Bis(4-carboxyphenoxy)ethane: Another compound with an ethane-1,2-diylbis(oxy) linker, but with carboxyphenoxy groups.
Uniqueness
The uniqueness of 5,5’-[Ethane-1,2-diylbis(oxy)]bis(3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene) lies in its structural properties, which allow it to form stable complexes with metal ions and undergo various chemical reactions. Its flexibility and reactivity make it a valuable compound for research in materials science and coordination chemistry .
Propiedades
Número CAS |
4255-22-5 |
|---|---|
Fórmula molecular |
C22H30O2 |
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
9-[2-(8-tricyclo[5.2.1.02,6]dec-4-enyloxy)ethoxy]tricyclo[5.2.1.02,6]dec-3-ene |
InChI |
InChI=1S/C22H30O2/c1-3-15-13-9-19(17(15)5-1)21(11-13)23-7-8-24-22-12-14-10-20(22)18-6-2-4-16(14)18/h1-2,5-6,13-22H,3-4,7-12H2 |
Clave InChI |
PSUKSRYRAXNSIY-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC2C1C3CC2C(C3)OCCOC4CC5CC4C6C5CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


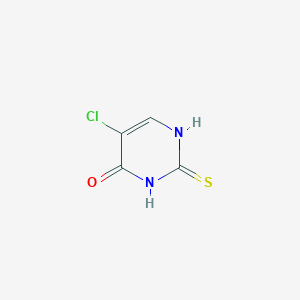
![N'-[(E)-(2-bromophenyl)methylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B15076819.png)
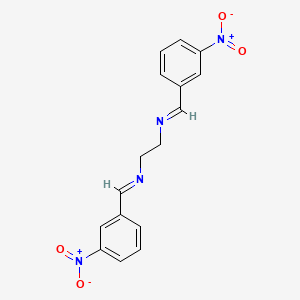
![N'-[2,2-dichloro-1-(diphenylphosphoryl)vinyl]-N,N-diethylbenzenecarboximidamide](/img/structure/B15076838.png)
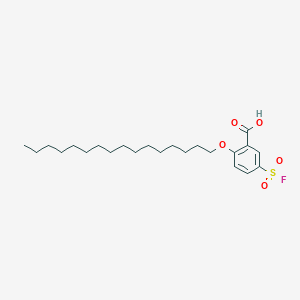

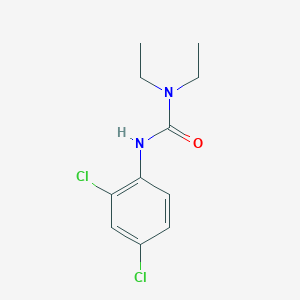

![N-[4-(Decyloxy)phenyl]acetamide](/img/structure/B15076872.png)

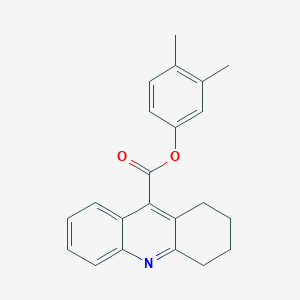
![Acetamide, N,N'-[1,4-butanediylbis(oxy-4,1-phenylene)]bis-](/img/structure/B15076884.png)

